molecular formula C13H13N3O5S B009669 Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde CAS No. 41432-19-3

Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde

Cat. No. B009669
CAS RN: 41432-19-3
M. Wt: 323.33 g/mol
InChI Key: JODZTDZTLZXXGK-UHFFFAOYSA-M
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Description

Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde is a polymer that has gained popularity in scientific research due to its unique properties. This polymer is synthesized by the reaction of benzenediazonium, 4-(phenylamino)-, sulfate (1:1) with formaldehyde. The resulting polymer has been found to have a wide range of applications in scientific research, particularly in the areas of biochemistry and physiology.

Mechanism Of Action

The mechanism of action of Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde is not well understood. However, it is believed that the polymer interacts with various biomolecules, such as proteins and nucleic acids, through non-covalent interactions. These interactions can lead to changes in the structure and function of the biomolecules, which can then be studied using various analytical techniques.

Biochemical And Physiological Effects

Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase. It has also been found to have anti-inflammatory and antioxidant properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde in lab experiments is its versatility. It can be used in a wide range of applications, from studying enzyme-catalyzed reactions to drug delivery systems. However, one of the limitations of using this polymer is its potential toxicity. It is important to use appropriate safety measures when handling this polymer.

Future Directions

There are several future directions for the use of Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde in scientific research. One direction is the development of new drug delivery systems using this polymer. Another direction is the study of its interactions with various biomolecules, such as DNA and RNA. Additionally, the use of this polymer in the development of biosensors and diagnostic tools is an area of active research.

Synthesis Methods

The synthesis of Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde involves the reaction of benzenediazonium, 4-(phenylamino)-, sulfate (1:1) with formaldehyde. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure. The resulting polymer is then purified and characterized using various analytical techniques.

Scientific Research Applications

Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde has found a wide range of applications in scientific research. It has been used as a tool for studying the mechanism of action of various biochemical and physiological processes. It has also been used as a substrate for enzyme-catalyzed reactions and as a carrier for drug delivery systems.

properties

CAS RN

41432-19-3

Product Name

Benzenediazonium, 4-(phenylamino)-, sulfate (1:1), polymer with formaldehyde

Molecular Formula

C13H13N3O5S

Molecular Weight

323.33 g/mol

IUPAC Name

4-anilinobenzenediazonium;formaldehyde;hydrogen sulfate

InChI

InChI=1S/C12H10N3.CH2O.H2O4S/c13-15-12-8-6-11(7-9-12)14-10-4-2-1-3-5-10;1-2;1-5(2,3)4/h1-9,14H;1H2;(H2,1,2,3,4)/q+1;;/p-1

InChI Key

JODZTDZTLZXXGK-UHFFFAOYSA-M

SMILES

C=O.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-]

Canonical SMILES

C=O.C1=CC=C(C=C1)NC2=CC=C(C=C2)[N+]#N.OS(=O)(=O)[O-]

Other CAS RN

41432-19-3

synonyms

benzenediazonium,4-(phenylamino)-,sulfate(1:1),polymerwithformaldehyde; 4-DIAZODIPHENYLAMINE/FORMALDEHYDE CONDENSATE HYDROGEN SULFATE; DIAZO 22S; Condensation product between 4-Diazodiphenylamine sulfate(DAZS) and Formaldehyde; POLYMETHYLENE-P-DIAZODIPHE

Origin of Product

United States

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